5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-11(16-18-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSFRQXVGNCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit the COX-2 enzyme, leading to anti-inflammatory effects.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets. .
Biological Activity
5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure combining isoxazole and thiazole moieties, which are known for their diverse biological activities. The presence of these heterocycles allows for interactions with biological targets, making this compound a candidate for further research in drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.34 to 0.91 μM, indicating moderate to strong activity against these pathogens .
Anticancer Activity
The anticancer potential of isoxazole derivatives has been extensively studied. In vitro assays reveal that compounds with structural similarities to this compound can significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For example, specific derivatives have shown IC50 values as low as 2.01 µM against HT29 cells, suggesting potent anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in disease processes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
- Targeting Resistance Mechanisms : By modifying the chemical structure, researchers aim to overcome resistance mechanisms in bacteria and cancer cells.
Study 1: Antitubercular Activity
A study focused on a series of substituted isoxazole derivatives demonstrated that compounds closely related to this compound exhibited growth inhibition against Mycobacterium tuberculosis strains. The research highlighted the importance of structural modifications in enhancing bioactivity while reducing toxicity .
Study 2: Anticancer Efficacy
In another investigation, a derivative was tested on A549 and Caco-2 cell lines, showing significant cytotoxic effects compared to untreated controls. The study emphasized the role of specific substituents in enhancing anticancer activity, with some compounds achieving over 50% reduction in cell viability .
Data Summary
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound is compared to three classes of analogs:
Isoxazole-4-carboxamide Derivatives
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Structure: Isoxazole-4-carboxamide linked to a thiazol-2-yl group. Synthesis: Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile (60% yield) . Properties: Yellow crystalline solid; crystallizes from toluene.
Isoxazole-3-carboxamide Derivatives
5-Methyl-N-(4-(3-(methylcarbamoyl)-1H-indazol-6-yl)phenyl)isoxazole-3-carboxamide Structure: Features a 3-carboxamide-linked indazole-phenyl group.
Amino-Methylisoxazole-Xanthenone Hybrids
9-(5-Amino-3-methylisoxazol-4-yl)-substituted xanthenones Structure: 5-Amino-3-methylisoxazole fused to xanthenone derivatives. Properties: High melting points (210–242°C), colorless solids . Key Difference: The xanthenone scaffold increases molecular rigidity and π-π interactions, contrasting with the flexible carboxamide linker in the target compound.
Data Table: Structural and Physical Comparison
Research Findings and Implications
- Synthetic Challenges : The benzothiazole group in the target compound may require specialized coupling conditions compared to simpler thiazole derivatives .
- Structural Rigidity: Unlike xanthenone hybrids , the carboxamide linker in the target compound allows conformational flexibility, which could optimize binding to dynamic biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
